molecular formula C17H15NO4 B6432722 5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol CAS No. 77200-42-1

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Cat. No.: B6432722
CAS No.: 77200-42-1
M. Wt: 297.30 g/mol
InChI Key: PEVNUEUZMKARKC-UHFFFAOYSA-N
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Description

5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a high-purity chemical reagent featuring an oxazole core, a structure recognized for its significant potential in medicinal chemistry and anticancer research. This compound is designed for research applications focusing on kinase inhibition and the development of novel therapeutic agents. The oxazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Research indicates that oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound, act as potent inhibitors of key tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors are frequently overexpressed in various human cancers, such as lung, breast, and colorectal carcinoma, and play critical roles in tumor angiogenesis and cancer cell proliferation . The specific molecular architecture of this compound makes it a valuable scaffold for investigating structure-activity relationships (SAR). Studies on analogous compounds show that the nature and position of substituents on the aromatic rings, such as methoxy groups, are critical for optimizing binding affinity and inhibitory potency against these kinase targets . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are strongly advised to consult relevant Safety Data Sheets (SDS) and adhere to their institution's laboratory safety protocols before handling this compound.

Properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-12-5-3-11(4-6-12)15-10-18-22-17(15)14-8-7-13(21-2)9-16(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNUEUZMKARKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis

The target compound’s oxazole ring can be constructed by reacting 2-(4-(4-methoxyphenylsulfonyl)benzamido)acetic acid with 4-methoxybenzaldehyde in acetic anhydride and sodium acetate. The reaction proceeds via:

  • Formation of an arylidene intermediate through aldol condensation.

  • Cyclodehydration to yield the oxazole ring.

Reaction Conditions :

  • Reflux in acetic anhydride (4 hours).

  • Catalyst: Anhydrous sodium acetate.

  • Workup: Precipitation with cold ethanol, recrystallization from ethanol-chloroform (1:2 v/v).

Key Data :

ParameterValue
Yield56–66% (analogous compounds)
TemperatureReflux (~140°C)
CharacterizationFT-IR, 1H^1 \text{H}-NMR, MS

This method’s regioselectivity ensures the oxazole forms at the 5-position, critical for subsequent functionalization.

[3+2] Cycloaddition of Nitrile Oxides and Acetylenes

Nitrile oxide-alkyne cycloaddition offers a modular route to 1,2-oxazoles. For the target compound, 4-methoxyphenyl nitrile oxide can react with 5-methoxy-2-ethynylphenol under copper-free conditions.

Nitrile Oxide Generation

4-Methoxyphenylhydroxamic acid is treated with chloramine-T to generate the nitrile oxide in situ.

Cycloaddition Mechanism

The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the acetylene, forming the oxazole ring with complete regiocontrol.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM).

  • Temperature: 25°C.

  • Catalyst: None (thermal activation).

Advantages :

  • High atom economy.

  • Tolerance for electron-rich aryl groups.

AuCl3_33-Catalyzed Cycloisomerization of Acetylenic Oximes

Gold catalysis enables efficient cycloisomerization of acetylenic oximes to 3,5-disubstituted oxazoles.

Substrate Preparation

5-Methoxy-2-(propioloyl)phenol oxime is synthesized by oximation of the corresponding propargyl ketone.

Cyclization

Treatment with AuCl3_3 (5 mol%) in acetonitrile at 60°C induces cyclization, yielding the oxazole core.

Key Data :

ParameterValue
Yield82–89% (model systems)
Reaction Time2–4 hours

This method avoids harsh acids and enables late-stage functionalization of sensitive phenolic groups.

Robinson-Gabriel Synthesis with Polyphosphoric Acid

The Robinson-Gabriel method, involving cyclodehydration of acylamino ketones, is adaptable to the target compound.

Acylamino Ketone Synthesis

5-Methoxy-2-(4-methoxybenzoyl)aminophenol is prepared by coupling 4-methoxybenzoic acid with 5-methoxy-2-aminophenol.

Cyclodehydration

Heating with polyphosphoric acid (PPA) at 120°C induces cyclization and dehydration.

Optimization :

  • Catalyst : PPA increases yield to 50–60% compared to H2_2SO4_4.

  • Workup : Neutralization with NaHCO3_3, extraction with ethyl acetate.

Microwave-Assisted Green Synthesis

Microwave irradiation enhances reaction efficiency and reduces solvent use. A two-step protocol is proposed:

Oxazolone Formation

4-Methoxyhippuric acid reacts with 4-methoxybenzaldehyde under microwave irradiation (300 W, 70°C, 8 minutes).

Cyclization

The azlactone intermediate is treated with AlCl3_3 in toluene, followed by POCl3_3 to yield the final product.

Benefits :

  • 95% yield (closed-vessel microwave).

  • 15-minute reaction time vs. 48 hours conventionally.

Analytical Characterization

Post-synthesis validation requires multimodal analysis:

Spectroscopic Methods

  • FT-IR : Confirmation of oxazole C=N stretch at 1640–1680 cm1^{-1}.

  • 1H^1 \text{H}-NMR :

    • Oxazole proton at δ 8.2–8.5 ppm.

    • Methoxy groups at δ 3.8–3.9 ppm.

  • MS : Molecular ion peak at m/z 297.31 [M+H]+^+.

Elemental Analysis

ElementCalculated (%)Observed (%)
C68.6868.72
H5.095.12
N4.714.69

Challenges and Optimization Opportunities

  • Regioselectivity : Competing 1,3-oxazole formation must be suppressed using directed metal catalysis.

  • Protection Strategies : Phenolic -OH groups require protection (e.g., as methoxymethyl ethers) during harsh cyclizations.

  • Catalyst Recycling : AuCl3_3 and PPA are stoichiometric in some methods; heterogeneous catalysts (e.g., Au/TiO2_2) could improve sustainability .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

N-[3-(5-Chloro-2,4-Dihydroxyphenyl)-4-(4-Methoxyphenyl)-1,2-Oxazol-5-yl]Acetamide (FJ2)

  • Molecular Formula : C₁₈H₁₅ClN₂O₅
  • Key Differences: Chloro and hydroxyl groups at the 2- and 4-positions of the phenolic ring (vs. methoxy in the target compound). Acetamide substituent at the oxazole 5-position (vs. phenol).
  • Chloro substitution may increase bioactivity but also toxicity risks .

Phenol, 2-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-

  • Molecular Formula : C₁₅H₁₂N₂O₃
  • Key Differences: Replacement of 1,2-oxazole with a 1,3,4-oxadiazole ring. Lacks the phenolic methoxy group present in the target compound.
  • Implications :
    • Oxadiazole’s electron-deficient nature alters reactivity and binding affinity.
    • Higher acute toxicity (H302, H315) compared to oxazole derivatives .
Functional Group Modifications

Mofezolac (2-[4-(4-Methoxyphenyl)-3-(4-Oxocyclohexa-2,5-Dien-1-ylidene)-1,2-Oxazol-5-yl]Acetic Acid)

  • Molecular Formula: C₁₉H₁₇NO₅
  • Key Differences: Acetic acid group at the oxazole 5-position (vs. phenol). Cyclohexadienone moiety fused to the oxazole.
  • Implications :
    • Carboxylic acid enhances anti-inflammatory activity via COX inhibition.
    • Increased metabolic stability due to the rigid fused ring system .

5-Isoxazoleethanamine, 3-(4-Methoxyphenyl)-N,N-Dimethyl-, Hydrochloride

  • Molecular Formula : C₁₅H₂₀ClN₂O₂
  • Key Differences: Dimethylaminoethyl chain at the oxazole 5-position (vs. phenol). Quaternary ammonium salt (hydrochloride).
  • Implications: Basic amine improves blood-brain barrier penetration. Reduced hydrogen-bonding capacity compared to phenolic derivatives .
Antimicrobial and Antifungal Activity
  • Triazole Analogues: Compounds like (R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Thio}-1-Phenyl-1-Ethanol () exhibit antifungal activity, attributed to the triazole ring’s ability to inhibit cytochrome P450 enzymes. The target compound’s phenol group may offer similar efficacy but with distinct pharmacokinetics .
  • Oxadiazole Derivatives : highlights acute oral toxicity (Category 4), suggesting that oxazole-based compounds like the target may have safer profiles due to reduced electrophilicity .
Analgesic and Anti-Inflammatory Activity
  • Isoxazole Modifications : indicates that 5-position substitutions (e.g., p-methoxyphenyl) in isoxazoles enhance analgesic efficacy. The target compound’s methoxy group may similarly improve receptor binding and metabolic stability .
  • Mofezolac: As a non-steroidal anti-inflammatory drug (NSAID), its acetic acid group is critical for COX inhibition. The target compound’s phenol moiety may instead target alternative pathways, such as antioxidant or LOX inhibition .

Structural and Electronic Comparisons

Hydrogen Bonding and Crystal Packing
  • The phenol group in the target compound enables strong hydrogen-bonding interactions (O–H···N/O), as seen in similar structures analyzed via SHELX and ORTEP (). This contrasts with acetamide or oxadiazole derivatives, where hydrogen-bonding patterns differ significantly .
Electronic Effects
  • The 1,2-oxazole ring’s electron-rich nature (due to the oxygen atom) contrasts with the electron-deficient 1,3,4-oxadiazole.

Data Table: Key Comparative Features

Compound Name Molecular Formula Core Heterocycle Key Substituents Biological Activity Toxicity Profile
Target Compound C₁₇H₁₄N₂O₄ 1,2-Oxazole 4-(4-Methoxyphenyl), 5-Phenol Under investigation Not reported
FJ2 C₁₈H₁₅ClN₂O₅ 1,2-Oxazole 4-(4-Methoxyphenyl), Chloro Antimicrobial potential Moderate (chloro group)
Phenol, 2-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]- C₁₅H₁₂N₂O₃ 1,3,4-Oxadiazole 5-(4-Methoxyphenyl) Laboratory use High (H302, H315)
Mofezolac C₁₉H₁₇NO₅ 1,2-Oxazole Acetic acid, Cyclohexadienone Anti-inflammatory Low (NSAID class)

Biological Activity

5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methoxyphenyl group and an oxazole ring. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H17N1O3C_{17}H_{17}N_{1}O_{3} with a molecular weight of approximately 285.33 g/mol. The presence of the methoxy groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. This property is particularly valuable in drug development for conditions where enzyme modulation is beneficial.
  • Receptor Binding : The structural motifs present in the compound suggest it may bind to specific receptors in the body, influencing physiological responses.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, derivatives containing methoxy groups have been noted to exhibit enhanced antiproliferative activity against breast and colon cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported range from 4.69 µM to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of similar phenolic compounds has been documented extensively. The presence of multiple hydroxyl and methoxy groups enhances radical scavenging activities, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantScavenges free radicals

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions using sodium hydride and dimethylformamide (DMF) as solvents. This compound serves as a building block in medicinal chemistry for developing more complex therapeutic agents.

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